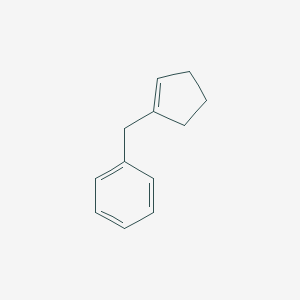

1-Cyclopentenylphenylmethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclopenten-1-ylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-3,6-8H,4-5,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXCQGUOLCBELU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40935125 | |

| Record name | [(Cyclopent-1-en-1-yl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15507-35-4 | |

| Record name | 1-Cyclopentenylphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015507354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(Cyclopent-1-en-1-yl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

IUPAC name and CAS number for 1-Cyclopentenylphenylmethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Cyclopent-1-en-1-ylmethyl)benzene, a notable organic compound. This document outlines its chemical identity, physicochemical properties, a representative synthesis protocol, and a visualization of the synthetic pathway. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Compound Identification

This section provides the fundamental identifiers for (Cyclopent-1-en-1-ylmethyl)benzene, ensuring accurate substance recognition and literature correlation.

| Identifier | Value | Citation |

| IUPAC Name | (Cyclopent-1-en-1-ylmethyl)benzene | [1][2] |

| CAS Number | 15507-35-4 | [1][2][3][4][5] |

| Synonyms | 1-Cyclopentenylphenylmethane, 1-benzyl-1-cyclopentene, 1-benzylcyclopentene | [1][3][5] |

Physicochemical and Spectroscopic Data

The following table summarizes the known physicochemical properties of (Cyclopent-1-en-1-ylmethyl)benzene. It should be noted that while spectroscopic data such as GC-MS is available in databases, specific experimental values for properties like boiling point and density are not consistently reported in publicly available literature.

| Property | Value | Citation |

| Molecular Formula | C₁₂H₁₄ | [1][2][3] |

| Molecular Weight | 158.24 g/mol | [1][2][3] |

| GC-MS Data | Available in NIST database | [1] |

Synthesis Protocol: Representative Wittig Reaction

Reaction: Cyclopentanone reacts with benzyltriphenylphosphonium ylide (generated in situ) to yield (Cyclopent-1-en-1-ylmethyl)benzene and triphenylphosphine oxide as a byproduct.

Materials:

-

Benzyltriphenylphosphonium chloride

-

Cyclopentanone

-

Sodium hydroxide (50% aqueous solution)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

1-Propanol (for recrystallization)

Procedure:

-

Preparation of the Ylide (in situ):

-

In a round-bottom flask equipped with a magnetic stirrer, combine benzyltriphenylphosphonium chloride (1.1 equivalents) and cyclopentanone (1.0 equivalent).

-

Add dichloromethane as the solvent to dissolve the reactants.

-

While stirring vigorously, add a 50% aqueous solution of sodium hydroxide dropwise. The strong base deprotonates the phosphonium salt to form the reactive ylide.[4][6]

-

-

Wittig Reaction:

-

The formation of the ylide is often indicated by a color change.

-

Allow the reaction to stir at room temperature for a duration of 30 minutes to several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Extraction:

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers.

-

-

Drying and Solvent Removal:

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the dichloromethane under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product will contain the desired alkene and triphenylphosphine oxide.

-

Purification can be achieved by recrystallization from a suitable solvent, such as 1-propanol, or by column chromatography on silica gel.[3] Triphenylphosphine oxide is more polar and can be separated from the less polar alkene product.

-

Visualized Synthetic Workflow

The following diagram illustrates the logical workflow of the representative Wittig reaction for the synthesis of (Cyclopent-1-en-1-ylmethyl)benzene.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the peer-reviewed literature detailing the biological activity or the involvement of (Cyclopent-1-en-1-ylmethyl)benzene in any signaling pathways. However, related structures containing the cyclopentene or cyclopentane moiety are known to exhibit a range of biological activities. For instance, cyclopentenediones have been reported to have anti-inflammatory and cytostatic properties, and certain cyclopentyl-containing compounds have been investigated as P2Y12 antagonists.[7] Further research is required to elucidate any potential biological roles of (Cyclopent-1-en-1-ylmethyl)benzene.

References

- 1. This compound | C12H14 | CID 139947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. d.web.umkc.edu [d.web.umkc.edu]

- 3. www1.udel.edu [www1.udel.edu]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. 15507-35-4 CAS MSDS (1-CYCLOPENTENYL PHENYLMETHANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis and biological evaluation of cyclopentyl-triazolol-pyrimidine (CPTP) based P2Y12 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Cyclopentenylphenylmethane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-cyclopentenylphenylmethane and its derivatives. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development. This document details established methodologies, including the Wittig reaction, Grignard reaction followed by dehydration, Suzuki-Miyaura coupling, and the Heck reaction, providing experimental protocols and quantitative data where available.

Core Synthesis Pathways

The synthesis of this compound derivatives can be approached through several strategic disconnections of the target molecule. The most common and effective methods involve the formation of the carbon-carbon bond between the cyclopentenyl and phenylmethyl moieties or the construction of the cyclopentene ring itself. The following sections delineate the most prevalent and effective synthetic strategies.

Wittig Reaction

The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds, making it a primary choice for the synthesis of this compound derivatives.[1][2][3] This pathway involves the reaction of a phosphorus ylide, generated from a phosphonium salt, with a ketone or aldehyde.[1] For the synthesis of the target compound, this translates to the reaction of cyclopentanone with benzyltriphenylphosphonium ylide.

Reaction Scheme:

References

Physical properties of 1-Cyclopentenylphenylmethane (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 1-Cyclopentenylphenylmethane (CAS RN: 15507-35-4), a compound of interest in organic synthesis and medicinal chemistry. This document summarizes its boiling point and density, outlines general experimental protocols for their determination, and presents a logical workflow for these experimental procedures.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, purification, and use in various chemical reactions. The key physical properties are summarized in the table below.

| Physical Property | Value | Units | Conditions |

| Boiling Point | 243.4 | °C | at 760 mmHg |

| Density | 0.999 | g/cm³ | Not Specified |

Experimental Protocols

While specific experimental procedures for the determination of the physical properties of this compound are not detailed in the available literature, standard methodologies for liquids can be applied.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. A common and efficient method for determining the boiling point of a small sample of liquid is the micro-boiling point or Thiele tube method.

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Sample vial

-

Heating source (e.g., Bunsen burner or oil bath)

-

Stand and clamps

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into a sample vial.

-

A capillary tube, sealed at one end, is placed open-end down into the sample vial.

-

The sample vial is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) and heated gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the liquid is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[1][2][3]

Determination of Density

Density is the mass of a substance per unit volume. For a liquid such as this compound, the density can be accurately determined using a pycnometer.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Water bath

-

Thermometer

Procedure:

-

A clean, dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.

-

The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped away.

-

The filled pycnometer is brought to a constant temperature in a water bath.

-

The pycnometer is then reweighed to determine the mass of the liquid.

-

The volume of the pycnometer is determined by repeating the procedure with a liquid of known density, such as distilled water.

-

The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer.[4][5][6]

Experimental Workflow

The logical flow for the experimental determination of the boiling point and density of this compound can be visualized as follows.

Caption: Workflow for Determining Physical Properties.

References

Spectroscopic Profile of 1-Cyclopentenylphenylmethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Cyclopentenylphenylmethane (CAS No. 15507-35-4), a valuable building block in organic synthesis. The document details its characteristic signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and a logical workflow for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35 - 7.15 | m | 5H | Aromatic protons (C₆H₅) |

| 5.50 | t | 1H | Vinylic proton (=CH-) |

| 3.30 | s | 2H | Benzylic protons (-CH₂-Ph) |

| 2.40 - 2.20 | m | 4H | Allylic protons (-CH₂-C= and =C-CH₂-) |

| 2.00 - 1.80 | m | 2H | Aliphatic protons (-CH₂-) |

Disclaimer: The ¹H NMR data is a representative spectrum based on typical chemical shifts for similar structures. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Type |

| 142.1 | Quaternary Aromatic (C-Ph) |

| 138.5 | Quaternary Alkene (C=) |

| 129.0 | Tertiary Aromatic (CH) |

| 128.4 | Tertiary Aromatic (CH) |

| 126.0 | Tertiary Aromatic (CH) |

| 125.8 | Tertiary Alkene (=CH) |

| 39.5 | Secondary (Benzylic -CH₂-) |

| 34.2 | Secondary (Allylic -CH₂-) |

| 32.8 | Secondary (Allylic -CH₂-) |

| 23.3 | Secondary (-CH₂-) |

Disclaimer: The ¹³C NMR data is predicted based on computational models and typical values for the constituent functional groups.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 - 3030 | Medium | Aromatic C-H stretch |

| 3020 | Medium | Vinylic =C-H stretch |

| 2950 - 2850 | Strong | Aliphatic C-H stretch |

| 1650 | Medium | C=C stretch (alkene) |

| 1600, 1495, 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| 740, 695 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |

Source: Predicted based on characteristic group frequencies.

Table 4: Mass Spectrometry (Electron Ionization) Data

| m/z | Relative Intensity (%) | Assignment |

| 158 | 45 | [M]⁺ (Molecular Ion) |

| 143 | 20 | [M - CH₃]⁺ |

| 129 | 30 | [M - C₂H₅]⁺ |

| 115 | 40 | [M - C₃H₇]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 25 | [C₆H₅]⁺ (Phenyl ion) |

| 65 | 15 | [C₅H₅]⁺ |

Source: NIST Chemistry WebBook.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly deuterochloroform (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence, such as a standard single-pulse experiment with broadband proton decoupling, is used to obtain the carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a greater number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required. The spectral width is set to approximately 220 ppm.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectra are recorded to identify the functional groups present in the molecule.

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities, or directly using a heated probe.

-

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the combined analysis of spectroscopic data to elucidate the structure of an unknown compound, such as this compound.

Caption: Workflow for Spectroscopic Structure Elucidation.

References

The Cyclopentenyl Motif: A Journey from Traditional Medicine to Modern Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Chemistry of Cyclopentenyl-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopentenyl ring, a five-membered carbocycle containing a single double bond, is a privileged scaffold in a diverse array of natural products and synthetic molecules of significant biological importance. From the ancient leprostatic agents derived from chaulmoogra oil to the intricate structures of antiviral carbocyclic nucleosides and the potent anti-inflammatory cyclopentenone prostaglandins, this versatile chemical motif has captivated chemists and pharmacologists for over a century. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies associated with key classes of cyclopentenyl-based compounds. It is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of this important class of molecules.

Cyclopentenyl Fatty Acids: The Dawn of Cyclopentenyl Chemistry

The story of cyclopentenyl-based compounds begins with the historical use of chaulmoogra oil in traditional Indian and Chinese medicine for the treatment of leprosy.[1][2] The active principles of this oil were identified in the early 20th century as a homologous series of fatty acids characterized by a terminal cyclopentenyl ring.[3] The two primary constituents are chaulmoogric acid and hydnocarpic acid.

Table 1: Physicochemical Properties of Major Cyclopentenyl Fatty Acids

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Chaulmoogric Acid | C₁₈H₃₂O₂ | 280.45 | 68.5[4] |

| Hydnocarpic Acid | C₁₆H₂₈O₂ | 252.39 | 59-60 |

The biosynthesis of these unique fatty acids in plants of the Flacourtiaceae family proceeds via a novel pathway. It is initiated by the non-proteinogenic amino acid cyclopentenylglycine, which is converted to aleprolic acid ((2-cyclopentenyl)carboxylic acid).[5][6] Aleprolic acid then serves as a primer for fatty acid synthase, undergoing chain elongation by the addition of C2 units to form the various cyclopentenyl fatty acids.[5][6]

Early Synthetic Efforts

The elucidation of the structure of these fatty acids spurred early 20th-century chemists to devise synthetic routes to confirm their structures and prepare analogs. One of the earliest successful syntheses of (±)-hydnocarpic acid was reported by Diaper and Smith in 1948.

Experimental Protocol: Synthesis of (±)-Hydnocarpic Acid (Adapted from Diaper and Smith, 1948)

-

Step 1: Preparation of the Sodio Derivative of Ethyl 2-oxocyclopentanecarboxylate. Ethyl 2-oxocyclopentanecarboxylate is treated with sodium ethoxide in absolute ethanol to generate the corresponding sodio derivative.

-

Step 2: Alkylation with 11-Bromoundecanoic Acid. The sodio derivative is then alkylated with the ethyl ester of 11-bromoundecanoic acid.

-

Step 3: Hydrolysis and Decarboxylation. The resulting diester is saponified with aqueous sodium hydroxide, followed by acidification and heating to effect decarboxylation, yielding 2-(10-carboxydecyl)cyclopentanone.

-

Step 4: Wolff-Kishner Reduction. The keto acid is reduced to 11-(cyclopentyl)undecanoic acid using the Wolff-Kishner reduction (hydrazine hydrate and sodium ethoxide).

-

Step 5: Introduction of the Double Bond. The cyclopentyl ring is brominated, and subsequent dehydrobromination yields a mixture of cyclopentenyl isomers, from which (±)-hydnocarpic acid can be isolated.

Cyclopentenyl Carbocyclic Nucleosides: A New Frontier in Antiviral Therapy

The discovery of naturally occurring carbocyclic nucleosides, where the furanose oxygen is replaced by a methylene group, opened a new chapter in medicinal chemistry. Neplanocin A, isolated from Ampullariella regularis, is a cyclopentenyl analog of adenosine that exhibits potent antitumor and antiviral activity.[7] This discovery has led to the development of a wide range of synthetic cyclopentenyl carbocyclic nucleosides with significant therapeutic potential.

A key synthetic strategy for accessing these molecules is the use of ring-closing metathesis (RCM) to construct the cyclopentenyl core from acyclic precursors, often derived from carbohydrates like D-ribose.

Experimental Workflow: Synthesis of Cyclopentenyl Carbocyclic Nucleosides via RCM

Figure 1. General synthetic workflow for cyclopentenyl carbocyclic nucleosides.

Biological Activity of Cyclopentenyl Carbocyclic Nucleosides

Many synthetic cyclopentenyl carbocyclic nucleosides have demonstrated potent antiviral activity against a range of viruses, including orthopoxviruses. The mechanism of action for many of these compounds involves the inhibition of S-adenosylhomocysteine (AdoHcy) hydrolase, a key enzyme in cellular methylation reactions that are essential for viral replication.

Table 2: Antiviral Activity of Selected Cyclopentenyl Carbocyclic Nucleosides against Vaccinia Virus

| Compound | EC₅₀ (µM) |

| 1,2,3-Triazole analogue | 0.4 |

| 1,2,4-Triazole analogue | >20 |

Cyclopentenone Prostaglandins: Modulators of Inflammation

Cyclopentenone prostaglandins (cyPGs) are a class of lipid mediators characterized by an α,β-unsaturated ketone in the cyclopentane ring. These compounds, which include prostaglandins of the A and J series, are metabolites of arachidonic acid and play crucial roles in regulating inflammatory responses. A key member of this family is 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), which has potent anti-inflammatory effects.

The biological activities of cyPGs are mediated through both receptor-dependent and receptor-independent mechanisms. A major pathway involves the modulation of the NF-κB and PPARγ signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitory protein IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[8][9]

15d-PGJ₂ can inhibit this pathway at multiple points through its electrophilic α,β-unsaturated carbonyl group, which can form covalent adducts with cysteine residues on target proteins.[8][9]

Figure 2. Inhibition of the NF-κB signaling pathway by 15d-PGJ₂.

Activation of the PPARγ Signaling Pathway

15d-PGJ₂ is also a natural ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis and the regulation of inflammation.[10] Upon binding to 15d-PGJ₂, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the transcription of anti-inflammatory genes and the transrepression of pro-inflammatory genes.[11]

Figure 3. Activation of the PPARγ signaling pathway by 15d-PGJ₂.

Modern Synthetic Methods for Cyclopentenone Ring Construction

The cyclopentenone core is a common feature in many biologically active cyclopentenyl-based compounds. Several powerful synthetic reactions have been developed for the efficient construction of this motif.

The Pauson-Khand Reaction

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form an α,β-cyclopentenone.[12][13] This reaction is a powerful tool for the rapid construction of complex cyclopentenoid structures and has been widely applied in natural product synthesis.[2]

The Nazarov Cyclization

The Nazarov cyclization is the acid-catalyzed conrotatory 4π-electrocyclization of a divinyl ketone to a cyclopentenone.[14][15] Modern variations of this reaction utilize Lewis acids or are promoted by silicon or other directing groups to control regioselectivity and stereoselectivity.[16] This reaction has also found broad utility in the synthesis of natural products and other bioactive molecules.[17]

Conclusion

The cyclopentenyl ring system represents a fascinating and enduring area of chemical and pharmacological research. From its historical roots in the treatment of leprosy to its modern-day applications in antiviral and anti-inflammatory drug discovery, the journey of cyclopentenyl-based compounds highlights the power of natural products to inspire the development of new therapeutic agents. The continued development of novel synthetic methodologies for the construction of the cyclopentenyl and cyclopentenone cores will undoubtedly lead to the discovery of new and even more potent bioactive molecules in the years to come.

References

- 1. Cyclopentenyl Fatty Acids: History, Biological Activity and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chem.iitb.ac.in [chem.iitb.ac.in]

- 4. Chaulmoogric acid - Wikipedia [en.wikipedia.org]

- 5. Biosynthesis of cyclopentenyl fatty acids. Cyclopentenylglycine, a non-proteinogenic amino acid as precursor of cyclic fatty acids in Flacourtiaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of cyclopentenyl fatty acids. (2-Cyclopentenyl)carboxylic acid (aleprolic acid) as a special primer for fatty acid biosynthesis in Flacourtiaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ring Closing Metathesis [organic-chemistry.org]

- 8. 15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 15d-Prostaglandin J2 activates peroxisome proliferator-activated receptor-gamma, promotes expression of catalase, and reduces inflammation, behavioral dysfunction, and neuronal loss after intracerebral hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prostaglandin D2, its metabolite 15-d-PGJ2, and peroxisome proliferator activated receptor-γ agonists induce apoptosis in transformed, but not normal, human T lineage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. organicreactions.org [organicreactions.org]

- 13. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 14. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 15. longdom.org [longdom.org]

- 16. Asymmetric Synthesis of Bioactive Natural Products Using Nazarov Cyclization - Alison Frontier [grantome.com]

- 17. Nazarov reaction: current trends and recent advances in the synthesis of natural compounds and their analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Synthesis of Substituted Cyclopentenes for Researchers and Drug Development Professionals

Introduction

Substituted cyclopentene rings are privileged structural motifs found in a wide array of biologically active natural products and pharmaceutical agents. Their prevalence in antiviral and anticancer compounds underscores the importance of efficient and stereoselective synthetic methods for their construction. This in-depth technical guide provides a comprehensive literature review of the core strategies for synthesizing substituted cyclopentenes, with a focus on methodologies relevant to researchers, scientists, and professionals in drug development. This guide presents quantitative data in structured tables for easy comparison, details key experimental protocols, and provides visualizations of synthetic pathways to facilitate understanding and application.

Key Synthetic Strategies

The synthesis of substituted cyclopentenes can be broadly categorized into several key strategies, each offering unique advantages in terms of substrate scope, stereocontrol, and functional group tolerance. The primary approaches covered in this guide are:

-

[2+2+1] Cycloadditions: The Pauson-Khand Reaction

-

Pericyclic Reactions: The Vinylcyclopropane-Cyclopentene Rearrangement

-

[3+2] Cycloadditions

-

Ring-Closing Metathesis (RCM)

-

Electrocyclizations: The Nazarov Cyclization

The following diagram illustrates the logical relationships between these primary synthetic pathways.

Figure 1: Overview of major synthetic routes to substituted cyclopentenes.

The Pauson-Khand Reaction: A Powerful [2+2+1] Cycloaddition

The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to furnish α,β-cyclopentenones.[1] This reaction is highly valued for its ability to construct complex cyclopentenone cores in a single step.[1][2] Both intermolecular and intramolecular variants are widely used in total synthesis.[3][4]

Quantitative Data for the Pauson-Khand Reaction

The efficiency and stereoselectivity of the Pauson-Khand reaction are highly dependent on the nature of the substrates, the catalyst, and the reaction conditions. Recent advances have focused on the development of catalytic and asymmetric versions of the PKR.

| Entry | Alkyne | Alkene | Catalyst (mol%) | Conditions | Yield (%) | d.r. | ee (%) | Reference |

| 1 | Phenylacetylene | Norbornene | Co₂(CO)₈ (stoichiometric) | Toluene, 110 °C, 24 h | 85 | >95:5 | - | |

| 2 | 1-Hexyne | Ethylene (1 atm) | [Rh(COD)Cl]₂ (2.5) / BINAP | Toluene, 100 °C, 20 h | 75 | - | 96 | [5] |

| 3 | TMS-acetylene | 1,6-enyne | [Rh(COD)(MaxPHOS)]BF₄ (10) | Toluene, 100 °C, CO (1 barg) | 48 | - | 72 | [5] |

| 4 | Chloroalkyne-enyne | (intramolecular) | --INVALID-LINK---BINAP | Toluene, 110 °C | 58 | - | 89 | [6] |

| 5 | Propargyl ether | (intramolecular) | Co₂(CO)₈ / n-BuSMe | o-xylenes, 130 °C, 12 h | 78 | >20:1 | - |

Experimental Protocol: Intramolecular Pauson-Khand Reaction

The following protocol is a representative example of an intramolecular Pauson-Khand reaction to synthesize a bicyclic cyclopentenone.

Materials:

-

1,6-Enyne (1.0 equiv)

-

Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 equiv)

-

Degassed mesitylene

-

Carbon monoxide (CO) gas

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add the 1,6-enyne (0.94 mmol, 1.0 equiv).

-

Add fully degassed mesitylene (20 mL) via cannula.

-

Add Co₂(CO)₈ (1.1 equiv) in a single portion.

-

Stir the mixture at room temperature for 2 hours.

-

Degas the reaction system with CO and then heat to 160 °C in a pre-heated oil bath.

-

Stir the solution at this temperature for 24 hours.

-

Upon completion, cool the reaction mixture to room temperature and load it directly onto a silica gel column.

-

Elute with hexanes to remove the solvent, followed by flash column chromatography to purify the product, yielding the cyclic enone (50% yield).[3]

The Vinylcyclopropane-Cyclopentene Rearrangement

The vinylcyclopropane-cyclopentene (VCP-CP) rearrangement is a thermally or catalytically induced ring expansion of a vinyl-substituted cyclopropane to a cyclopentene.[7] This pericyclic reaction can proceed through either a concerted, orbital-symmetry controlled pathway or a stepwise, diradical-mediated mechanism, with the operative pathway being highly substrate-dependent.[7]

Quantitative Data for the Vinylcyclopropane-Cyclopentene Rearrangement

The stereochemical outcome of the VCP-CP rearrangement is a key consideration. Recent developments have focused on catalytic and enantioselective variants to control the stereochemistry of the resulting cyclopentene.

| Entry | Substrate | Catalyst (mol%) | Conditions | Yield (%) | d.r. | ee (%) | Reference |

| 1 | trans-1-Phenyl-2-vinylcyclopropane | - (Thermal) | 250 °C | - | - | - | [7] |

| 2 | Racemic vinyl gem-difluorocyclopropane | Rh(I) / Chiral Ligand | Toluene, 80 °C | 95 | - | 98 | [8] |

| 3 | Racemic vinylcyclopropane-acetaldehyde | Jørgensen-Hayashi catalyst (C-III) | CH₂Cl₂, rt | 85 | >20:1 | 95 | [9] |

| 4 | Ethyl 3-(1'(2'2'-difluoro-3'-phenyl)cyclopropyl) propenoate (trans-E) | - (Thermal) | 100-180 °C | 99 | - | - | [10] |

Experimental Workflow: Asymmetric VCP-CP Rearrangement

The following diagram illustrates a typical workflow for a catalytic, asymmetric vinylcyclopropane-cyclopentene rearrangement.

Figure 2: Workflow for a catalytic asymmetric VCP-CP rearrangement.

[3+2] Cycloaddition Reactions

[3+2] cycloaddition reactions are a powerful and convergent method for the synthesis of five-membered rings, including cyclopentenes. These reactions involve the combination of a three-atom component (e.g., a trimethylenemethane equivalent, an allyl cation, or a vinyl carbene) with a two-atom component (an alkene or alkyne).

Quantitative Data for [3+2] Cycloadditions

The versatility of [3+2] cycloadditions allows for the synthesis of a wide range of substituted cyclopentenes with good to excellent stereocontrol, particularly in asymmetric variants.

| Entry | 3-Atom Component | 2-Atom Component | Catalyst (mol%) | Conditions | Yield (%) | d.r. | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Allene | Enone | Phosphepine 2 (10) | Toluene, rt | 92 | >20:1 | 95 |[11] | | 2 | Donor-Acceptor Cyclopropane | Azadiene | Chiral Brønsted Base | CH₂Cl₂, rt | 97 | - | 95 |[12] | | 3 | 3-Cyanochromone | N-Cyclopropylaniline | Eosin Y (5) | DMSO, green LED, 24 h | 93 | - | - |[13] | | 4 | β-Haloacrylate | Malonate derivative | Chiral Phosphepine C5 | Toluene | - | - | 85:15 er |[14] |

Experimental Protocol: Asymmetric [3+2] Cycloaddition of Allenes and Enones

The following is a representative protocol for a nucleophile-catalyzed asymmetric [3+2] cycloaddition.

Materials:

-

Allene (1.2 equiv)

-

Enone (1.0 equiv)

-

Chiral phosphepine catalyst (e.g., phosphepine 2) (10 mol%)

-

Anhydrous toluene

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add the chiral phosphepine catalyst (10 mol%).

-

Add anhydrous toluene via syringe.

-

Add the enone (1.0 equiv) to the catalyst solution.

-

Add the allene (1.2 equiv) dropwise to the reaction mixture at room temperature.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the functionalized cyclopentene.[11]

Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic olefins, including cyclopentenes, from acyclic diene precursors. The development of well-defined ruthenium and molybdenum catalysts, such as the Grubbs and Schrock catalysts, has greatly expanded the scope and functional group tolerance of this reaction.[15]

Quantitative Data for Ring-Closing Metathesis

The efficiency of RCM for the formation of five-membered rings is generally high, driven by the release of volatile ethylene.

| Entry | Diene Substrate | Catalyst (mol%) | Conditions | Yield (%) | Reference |

| 1 | 1,6-Heptadiene | Grubbs' 1st Gen. | CH₂Cl₂, rt | >95 | [16] |

| 2 | Di-O-allyl protected sugar derivative | Grubbs' 2nd Gen. | CH₂Cl₂, reflux | 85 | [2] |

| 3 | Allylsilane-containing diene | Grubbs' 2nd Gen. | Toluene, 80 °C | 88 | [17] |

| 4 | Diallyl ether | Ruthenium catalyst | CH₂Cl₂, with additive | >90 | [18] |

Experimental Protocol: Ring-Closing Metathesis for Cyclopentene Synthesis

The following protocol describes a general procedure for the synthesis of a cyclopentene derivative via RCM using a Grubbs catalyst.

Materials:

-

Acyclic diene (1.0 equiv)

-

Grubbs' catalyst (1st or 2nd generation) (1-5 mol%)

-

Anhydrous and degassed dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve the acyclic diene (1.0 equiv) in anhydrous and degassed CH₂Cl₂ in a flame-dried Schlenk flask under an argon atmosphere.

-

Add the Grubbs' catalyst (1-5 mol%) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor by TLC. The reaction is often accompanied by the evolution of ethylene gas.

-

Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stir for 30 minutes.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the cyclopentene product.

The Nazarov Cyclization

The Nazarov cyclization is an acid-catalyzed 4π-electrocyclization of a divinyl ketone to produce a cyclopentenone.[1] This reaction provides a powerful means to construct five-membered rings, and modern variants have focused on catalytic and asymmetric approaches to control the stereochemistry of the products.[19][20]

Quantitative Data for the Nazarov Cyclization

The development of chiral Brønsted acids and Lewis acids has enabled highly enantioselective Nazarov cyclizations of a variety of substrates.

| Entry | Divinyl Ketone Substrate | Catalyst (mol%) | Conditions | Yield (%) | d.r. | ee (%) | Reference |

| 1 | Acyclic, alkyl-substituted | Imidodiphosphorimidate Brønsted acid (5) | Toluene, -20 °C | 85 | >20:1 | 95 | [19] |

| 2 | Diketoester | Thiourea catalyst 11 (20) | Toluene, rt, 14 d | 67 | >98:2 | 91 | [21] |

| 3 | β-Silyl dienone | Zn(OTf)₂ (5) / Chiral Brønsted acid (6) | DCE, 40 °C | 93 | - | 95 | [22] |

| 4 | Triaryl pentadienone | Fe(II)-PYBOX complex (50) | CH₂Cl₂, rt | 85 | - | 93 | [23] |

Experimental Protocol: Asymmetric Nazarov Cyclization

This protocol provides a general procedure for a catalytic asymmetric Nazarov cyclization using a chiral Brønsted acid.

Materials:

-

Divinyl ketone (1.0 equiv)

-

Chiral imidodiphosphorimidate Brønsted acid (e.g., 4f) (5 mol%)

-

4 Å Molecular sieves

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk tube under an argon atmosphere, add the chiral Brønsted acid catalyst (5 mol%) and activated 4 Å molecular sieves.

-

Add anhydrous toluene (to achieve a 0.05 M concentration of the substrate).

-

Cool the mixture to -20 °C.

-

Add a solution of the divinyl ketone (1.0 equiv) in anhydrous toluene dropwise.

-

Stir the reaction at -20 °C and monitor by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[19]

Conclusion

The synthesis of substituted cyclopentenes is a rich and evolving field of organic chemistry. The methodologies presented in this guide, including the Pauson-Khand reaction, vinylcyclopropane-cyclopentene rearrangement, [3+2] cycloadditions, ring-closing metathesis, and Nazarov cyclization, represent the core strategies employed by synthetic chemists. For researchers and professionals in drug development, a thorough understanding of these reactions, their scope, and their stereochemical outcomes is crucial for the design and synthesis of novel therapeutic agents. The continued development of catalytic and asymmetric variants of these transformations will undoubtedly lead to even more efficient and selective routes to this important class of molecules.

References

- 1. uwindsor.ca [uwindsor.ca]

- 2. A Concise Total Synthesis of Dactylol via Ring Closing Metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.pku.edu.cn [chem.pku.edu.cn]

- 4. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]

- 8. BJOC - Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles [beilstein-journals.org]

- 9. addi.ehu.eus [addi.ehu.eus]

- 10. Evaluating the thermal vinylcyclopropane rearrangement (VCPR) as a practical method for the synthesis of difluorinated cyclopentenes: experimental and computational studies of rearrangement stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Functionalized Cyclopentenes through Catalytic Asymmetric [3+2] Cycloadditions of Allenes with Enones [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]

- 16. Statistical Ring Opening Metathesis Copolymerization of Norbornene and Cyclopentene by Grubbs' 1st-Generation Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ring-closing metathesis of allylsilanes as a flexible strategy toward cyclic terpenes. short syntheses of teucladiol, isoteucladiol, poitediol, and dactylol and an attempted synthesis of caryophyllene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. An Organocatalytic Asymmetric Nazarov Cyclization [organic-chemistry.org]

- 21. scispace.com [scispace.com]

- 22. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 23. Asymmetric Nazarov Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

Molecular formula and weight of 1-Cyclopentenylphenylmethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on 1-Cyclopentenylphenylmethane, a compound of interest in various chemical research and development sectors. The following sections detail its fundamental molecular properties.

Molecular Properties

The foundational chemical data for this compound is summarized below. This information is critical for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C₁₂H₁₄[1][2][3] |

| Molecular Weight | 158.24 g/mol [2][3] |

| Monoisotopic Mass | 158.109550447 Da[1][2] |

Logical Relationship of Molecular Properties

The relationship between the compound's name, its elemental composition (molecular formula), and its calculated mass (molecular weight) is a fundamental concept in chemistry. The following diagram illustrates this hierarchical connection.

References

Unlocking the Therapeutic Potential of Cyclopentenyl Compounds: A Technical Guide for Researchers

An in-depth exploration of novel cyclopentenyl compounds reveals promising avenues for the development of new antiviral, anticancer, and anti-inflammatory agents. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core research areas, quantitative data, detailed experimental protocols, and key signaling pathways associated with these versatile molecules.

The unique five-membered ring structure of cyclopentenyl compounds confers a diverse range of biological activities, making them a focal point of interest in medicinal chemistry. This guide delves into the three primary areas of therapeutic potential: the potent anti-inflammatory effects of cyclopentenone prostaglandins, and the significant antiviral and anticancer properties of cyclopentenyl nucleoside analogues such as Cyclopentenyl Cytosine (CPE-C) and Neplanocin A.

Anti-inflammatory Potential: Cyclopentenone Prostaglandins (cyPGs)

Cyclopentenone prostaglandins (cyPGs) are a class of lipid mediators that play a crucial role in the resolution of inflammation. Their mechanism of action primarily involves the inhibition of the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Mechanism of Action:

cyPGs, such as 15-deoxy-Δ¹²˒¹⁴-prostaglandin J₂ (15d-PGJ₂), exert their anti-inflammatory effects through direct inhibition of the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, the NF-κB dimer (p50/p65) remains sequestered in the cytoplasm and is unable to translocate to the nucleus to activate the transcription of pro-inflammatory genes.[1][2]

The reactive α,β-unsaturated carbonyl group in the cyclopentenone ring of cyPGs is crucial for this activity, as it can form a covalent adduct with cysteine residues in the activation loop of the IKKβ subunit.[1]

Quantitative Data:

The inhibitory activity of 15d-PGJ₂ on the NF-κB pathway has been quantified in various cell types.

| Compound | Cell Line | Assay | IC₅₀ (µM) |

| 15d-PGJ₂ | HeLa | NF-κB DNA-binding activity | 2.25[2] |

| 15d-PGJ₂ | HeLa | IKK activity | 5.08[2] |

Antiviral Activity: Cyclopentenyl Nucleoside Analogues

Cyclopentenyl nucleoside analogues, particularly Cyclopentenyl Cytosine (CPE-C), have demonstrated potent and broad-spectrum antiviral activity against a range of DNA and RNA viruses.

Mechanism of Action:

CPE-C is a carbocyclic analogue of cytidine. Its antiviral activity is attributed to the inhibition of CTP (cytidine triphosphate) synthetase, a key enzyme in the de novo biosynthesis of pyrimidine nucleotides.[3][4] By inhibiting this enzyme, CPE-C depletes the intracellular pool of CTP, which is essential for the synthesis of viral nucleic acids, thereby halting viral replication.

Quantitative Data:

CPE-C has shown significant efficacy against various human adenovirus (HAdV) types that cause ocular infections.

| Compound | Virus Type | Cell Line | EC₅₀ (µg/mL) |

| CPE-C | HAdV-3 | A549 | 0.045[5][6] |

| CPE-C | HAdV-4 | A549 | 0.059[5][6] |

| CPE-C | HAdV-5 | A549 | 0.030[5][6] |

| CPE-C | HAdV-7 | A549 | 0.042[5][6] |

| CPE-C | HAdV-8 | A549 | 0.038[5][6] |

| CPE-C | HAdV-19 | A549 | 0.032[5][6] |

| CPE-C | HAdV-37 | A549 | 0.031[5][6] |

| CPE-C | HAdV-54 | A549 | 0.035[5][6] |

| CPE-C | HAdV-64 | A549 | 0.033[5][6] |

Anticancer Potential: Cyclopentenyl Nucleoside Analogues

In addition to their antiviral properties, cyclopentenyl nucleoside analogues, including CPE-C and Neplanocin A, have demonstrated significant anticancer activity against various tumor cell lines.

Mechanism of Action:

The anticancer mechanism of CPE-C is also linked to the inhibition of CTP synthetase, leading to the depletion of CTP pools and subsequent inhibition of DNA and RNA synthesis in rapidly proliferating cancer cells.[7][8]

Neplanocin A, an adenosine analogue, is thought to exert its cytotoxic effects through activation by adenosine kinase.[9] It has been shown to preferentially suppress RNA synthesis over DNA synthesis.[9]

Quantitative Data:

The cytotoxic activity of Neplanocin A has been evaluated against several cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) |

| (-)-Neplanocin A | MOLT-4 (Leukemia) | 7 |

| (+)-Neplanocin A | MOLT-4 (Leukemia) | 500 |

| (-)-Neplanocin A | A431 (Epidermoid Carcinoma) | 10 |

| (+)-Neplanocin A | A431 (Epidermoid Carcinoma) | 330 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are outlines for key experiments.

Synthesis of Cyclopentenyl Compounds

The synthesis of chiral cyclopentenones, the core structure of many bioactive cyclopentenyl compounds, can be achieved through various methods, including chemical and enzymatic resolutions of racemic mixtures.[10] A common strategy involves the use of chiral auxiliaries to induce stereoselectivity.[10] The synthesis of 15-deoxy-Δ¹²˒¹⁴-prostaglandin J₂ has been reported through an enantioselective pathway starting from enantiopure 3-oxodicyclopentadiene.[11][12]

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaque formation.

Protocol Outline:

-

Cell Seeding: Seed a monolayer of susceptible host cells in 6-well plates and incubate until confluent.[13][14][15]

-

Virus Dilution: Prepare serial dilutions of the virus stock.

-

Infection: Infect the cell monolayers with the virus dilutions and incubate to allow for viral adsorption.[13][14][15]

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.[13][14][15]

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Staining and Counting: Stain the cells (e.g., with crystal violet) to visualize the plaques and count the number of plaques in each well.[13][14][15]

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control to determine the EC₅₀ value.

MTT Assay for Anticancer Activity (Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[1][2][16][17]

Protocol Outline:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.[1][2][16][17]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[1][2][16][17]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.[1][2][16][17]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.[1][2][16][17]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.[1][2][16][17]

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control to determine the IC₅₀ value.

Future Research Directions

The diverse biological activities of cyclopentenyl compounds present a rich landscape for future research. Key areas for further investigation include:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyclopentenyl scaffold to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation: Deeper investigation into the molecular targets and signaling pathways modulated by novel cyclopentenyl derivatives.

-

In Vivo Efficacy and Safety Profiling: Preclinical studies in animal models to evaluate the therapeutic potential and toxicity of promising lead compounds.

-

Combination Therapies: Exploring the synergistic effects of cyclopentenyl compounds with existing therapeutic agents to enhance efficacy and overcome drug resistance.

The continued exploration of this fascinating class of molecules holds the promise of delivering next-generation therapies for a wide range of human diseases.

References

- 1. researchhub.com [researchhub.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Synthesis and Evaluation of the Novel Prostamide, 15-Deoxy, Δ12,14-Prostamide J2, as a Selective Antitumor Therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 5. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 9. Biochemical mode of cytotoxic action of neplanocin A in L1210 leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 12. Development of a new approach for the synthesis of (+)-15-deoxy-Δ12,14-prostaglandin J2 methyl ester based on the [2+2]-cycloadduct of 5-trimethylsilylcyclopentadiene and dichloroketene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. bio.libretexts.org [bio.libretexts.org]

- 14. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 15. researchgate.net [researchgate.net]

- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on 1-Cyclopentenylphenylmethane: Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety and handling guide. Due to the limited availability of specific data for 1-Cyclopentenylphenylmethane, a comprehensive safety assessment cannot be provided. Professionals handling this chemical should exercise extreme caution and are encouraged to seek additional expert consultation and perform a thorough risk assessment before use.

Introduction

This compound, also known by its CAS number 15507-35-4, is a chemical compound with emerging interest in various research and development sectors. Its unique structure, featuring a cyclopentenyl group attached to a phenylmethane moiety, suggests potential applications in organic synthesis and as a building block for more complex molecules. However, a significant lack of publicly available safety and toxicological data necessitates a cautious approach to its handling and use. This guide summarizes the currently available information and highlights critical data gaps.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is primarily derived from computational models and basic chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄ | Guidechem |

| Molecular Weight | 158.244 g/mol | Guidechem |

| CAS Number | 15507-35-4 | Guidechem |

| XLogP3-AA | 3.4 | PubChem |

| Complexity | 161 | PubChem |

Table 1: Physicochemical Properties of this compound

Hazard Identification and Safety Information

A thorough search for a specific Safety Data Sheet (SDS) for this compound did not yield any results. Chemical databases consistently report that no data is available for GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard classifications, including pictograms, signal words, hazard statements, and precautionary statements.

This lack of specific hazard information is a critical concern for researchers and professionals.

In the absence of direct data, information on structurally related compounds can provide some preliminary insights into potential hazards, although this should be interpreted with extreme caution. For the related compound, Benzene, 1-cyclopenten-1-yl- (CAS 825-54-7) , the following GHS hazard statements have been reported:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H400: Very toxic to aquatic life.

-

H410: Very toxic to aquatic life with long lasting effects.

It is crucial to emphasize that these hazards are for a different, albeit structurally similar, molecule and may not be directly applicable to this compound. However, they suggest that the compound should be handled as potentially hazardous, with appropriate precautions taken to avoid ingestion, skin and eye contact, and inhalation, and to prevent release into the environment.

Handling and Storage

Given the absence of specific handling and storage guidelines, general best practices for handling potentially hazardous, uncharacterized chemical compounds should be strictly followed.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. A lab coat or chemical-resistant apron is also recommended.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of generating aerosols or dust, a NIOSH-approved respirator may be necessary.

General Handling Procedures

-

Avoid all direct contact with the substance.

-

Do not breathe vapors or dust.

-

Use only in a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Ensure eyewash stations and safety showers are readily accessible.

Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials, such as strong oxidizing agents.

Experimental Protocols

No detailed experimental protocols for the synthesis, purification, or use of this compound were found in the public domain. Researchers planning to work with this compound will need to develop their own protocols based on established principles of organic chemistry and conduct thorough risk assessments for each step.

Toxicological Information

There is a complete lack of toxicological data for this compound in the available literature. No studies on acute or chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity have been identified.

Data Gaps and Recommendations

The most significant finding of this technical review is the profound lack of safety and handling information for this compound. To ensure the safety of researchers and the environment, the following data needs to be generated:

-

A comprehensive Safety Data Sheet (SDS) compliant with GHS standards.

-

Acute and chronic toxicological studies.

-

Data on potential environmental fate and ecotoxicity.

-

Validated experimental protocols that include safety and handling precautions.

Until such data is available, this compound should be treated as a substance of unknown and potentially high toxicity. All handling should be performed by trained personnel in a controlled laboratory setting with appropriate engineering controls and personal protective equipment.

Visualizations

Due to the absence of any described signaling pathways, experimental workflows, or logical relationships involving this compound in the available literature, no diagrams can be generated. The creation of such visualizations would be speculative and potentially misleading without supporting experimental data.

Methodological & Application

Application Note: Laboratory Synthesis of 1-Cyclopentenylphenylmethane

Abstract

This application note provides a detailed, two-step laboratory protocol for the synthesis of 1-Cyclopentenylphenylmethane. The synthesis involves a Grignard reaction between phenylmagnesium bromide and cyclopentanone to form the intermediate, 1-phenylcyclopentanol, followed by an acid-catalyzed dehydration to yield the final product. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis. The methodology is presented with comprehensive experimental procedures, quantitative data, and a visual representation of the workflow.

Introduction

This compound and its derivatives are of interest in medicinal chemistry and materials science due to their structural motifs. The synthesis of such compounds often requires robust and well-characterized methods. The protocol outlined herein describes a reliable two-step synthesis commencing with a Grignard reaction, a powerful tool for carbon-carbon bond formation, followed by an E1 elimination reaction to introduce the desired alkene functionality.

Reaction Scheme

The overall synthesis proceeds in two distinct steps:

Step 1: Grignard Reaction Formation of 1-phenylcyclopentanol from the reaction of phenylmagnesium bromide with cyclopentanone.

Step 2: Acid-Catalyzed Dehydration Conversion of 1-phenylcyclopentanol to this compound using a strong acid catalyst.

Experimental Protocols

3.1. Materials and Equipment

-

Reagents: Magnesium turnings, bromobenzene, anhydrous diethyl ether, cyclopentanone, 6N HCl, saturated sodium bicarbonate solution, anhydrous magnesium sulfate, 85% phosphoric acid, anhydrous sodium sulfate.

-

Equipment: Round-bottom flasks, reflux condenser, heating mantle, magnetic stirrer and stir bars, separatory funnel, distillation apparatus, rotary evaporator, NMR spectrometer, IR spectrometer.

3.2. Step 1: Synthesis of 1-phenylcyclopentanol

-

Preparation of Grignard Reagent: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add magnesium turnings (3.6 g, 0.15 mol).

-

To a dropping funnel, add a solution of bromobenzene (15.7 g, 0.1 mol) in 50 mL of anhydrous diethyl ether.

-

Add approximately 10 mL of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a gentle reflux of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Cyclopentanone: Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Prepare a solution of cyclopentanone (8.4 g, 0.1 mol) in 30 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add the cyclopentanone solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Workup and Purification: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 50 mL of 6N HCl to dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two 20 mL portions of diethyl ether.

-

Combine the organic layers and wash with 30 mL of saturated sodium bicarbonate solution, followed by 30 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude 1-phenylcyclopentanol. The product can be used in the next step without further purification or can be purified by recrystallization from hexanes.

3.3. Step 2: Synthesis of this compound

-

Dehydration Reaction: In a 100 mL round-bottom flask equipped with a distillation head, place the crude 1-phenylcyclopentanol (16.2 g, 0.1 mol) and add 15 mL of 85% phosphoric acid.

-

Heat the mixture gently with a heating mantle. The product, this compound, will begin to distill.

-

Continue the distillation until no more product is collected.

-

Purification: Transfer the distillate to a separatory funnel and wash with 20 mL of water, followed by 20 mL of 10% sodium bicarbonate solution, and finally 20 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and purify by fractional distillation to obtain pure this compound.

Data Presentation

Table 1: Summary of Quantitative Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| Step 1: 1-phenylcyclopentanol | C₁₁H₁₄O | 162.23 | 0.1 | 16.22 | ~14.6 | ~90% |

| Step 2: this compound | C₁₁H₁₂ | 144.21 | 0.1 | 14.42 | ~12.3 | ~85% |

Table 2: Spectroscopic Data

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| 1-phenylcyclopentanol | 7.45-7.20 (m, 5H, Ar-H), 2.50 (s, 1H, -OH), 2.05-1.80 (m, 8H, cyclopentyl-H) | 147.5, 128.3, 126.8, 125.9, 83.4, 41.8, 23.9 |

| This compound | 7.48 (d, J=7.3 Hz, 2H), 7.35 (t, J=7.8 Hz, 2H), 7.24 (m, 1H), 6.22 (t, J=2.1 Hz, 1H), 2.75 (m, 2H), 2.58 (m, 2H), 2.06 (m, 2H)[1] | 142.1, 138.9, 135.2, 128.5, 126.8, 125.0, 34.5, 33.2, 23.4 |

Workflow Visualization

The synthesis of this compound is a two-step process involving a Grignard reaction followed by dehydration. The logical flow of this synthesis is depicted below.

References

Application of 1-Cyclopentenylphenylmethane in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopentenylphenylmethane, a substituted cyclopentene derivative, holds potential as a versatile building block in organic synthesis. Its structure, featuring a reactive double bond and a benzylic moiety, allows for a variety of chemical transformations, leading to the synthesis of complex carbocyclic and heterocyclic frameworks. These frameworks are often found in biologically active molecules and natural products, making this compound a molecule of interest for medicinal chemistry and drug discovery. This document provides detailed application notes and protocols for the synthetic utilization of this compound, focusing on key transformations that introduce functionality and stereochemical complexity.

Key Synthetic Applications

The reactivity of the cyclopentene ring in this compound allows for several important synthetic transformations, including oxidation reactions to introduce hydroxyl or epoxide functionalities. These reactions are fundamental in creating chiral centers and providing handles for further synthetic manipulations.

Asymmetric Dihydroxylation

Asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. The Sharpless asymmetric dihydroxylation, using a catalytic amount of osmium tetroxide in the presence of a chiral ligand, is a widely adopted methodology. Applying this reaction to this compound can produce chiral diols that are valuable intermediates in the synthesis of various pharmaceutical agents.

The following table summarizes hypothetical quantitative data for the asymmetric dihydroxylation of this compound under various conditions. This data is representative and intended for comparative purposes.

| Entry | Ligand (AD-mix) | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | AD-mix-α | 0 | 12 | 92 | 95 |

| 2 | AD-mix-β | 0 | 12 | 94 | 98 |

| 3 | AD-mix-α | 25 | 6 | 88 | 90 |

| 4 | AD-mix-β | 25 | 6 | 90 | 94 |

Materials:

-

This compound (1.0 equiv)

-

AD-mix-β (1.4 g per mmol of alkene)

-

tert-Butanol (5 mL per mmol of alkene)

-

Water (5 mL per mmol of alkene)

-

Methanesulfonamide (1.0 equiv)

-

Sodium sulfite (1.5 g per mmol of alkene)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β, tert-butanol, and water. Stir the mixture at room temperature until both phases are clear.

-

Cool the mixture to 0 °C in an ice bath.

-

Add methanesulfonamide to the cooled mixture.

-

Add this compound to the reaction mixture dropwise over 5 minutes.

-

Stir the reaction vigorously at 0 °C for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, add sodium sulfite and stir for an additional hour at room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired chiral diol.

Caption: Workflow for the asymmetric dihydroxylation of this compound.

Epoxidation

Epoxidation of the double bond in this compound using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), provides a direct route to the corresponding epoxide. This epoxide is a versatile intermediate that can undergo various nucleophilic ring-opening reactions to introduce diverse functional groups with controlled stereochemistry.

Materials:

-

This compound (1.0 equiv)

-

meta-Chloroperoxybenzoic acid (m-CPBA, 1.2 equiv)

-

Dichloromethane (DCM, 10 mL per mmol of alkene)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA portion-wise to the stirred solution over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude epoxide can be purified by flash chromatography if necessary.

Caption: Concerted mechanism of epoxidation of this compound with m-CPBA.

Conclusion

This compound serves as a valuable starting material for the synthesis of functionalized cyclopentane derivatives. The protocols outlined above for asymmetric dihydroxylation and epoxidation demonstrate the potential to introduce stereocenters and versatile functional groups, paving the way for the construction of more complex molecular architectures relevant to drug discovery and development. Further exploration of other transformations, such as hydroboration-oxidation and palladium-catalyzed cross-coupling reactions, will undoubtedly expand the synthetic utility of this compound.

Disclaimer: The experimental protocols and quantitative data presented herein are representative examples based on established chemical principles. Actual results may vary, and all experimental work should be conducted with appropriate safety precautions by trained professionals.

Use of 1-Cyclopentenylphenylmethane as a starting material in medicinal chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopentenylphenylmethane, a hydrocarbon featuring a phenyl group attached to a cyclopentene ring, presents a versatile scaffold for the synthesis of novel molecular entities in medicinal chemistry. The inherent reactivity of the cyclopentene double bond, coupled with the aromatic nature of the phenyl ring, offers multiple avenues for chemical modification, enabling the exploration of diverse chemical spaces and the development of compounds with potential therapeutic applications. The cyclopentane and cyclopentene motifs are prevalent in a variety of biologically active natural products and synthetic drugs, underscoring their significance as privileged structures in drug discovery.[1][2][3] This document outlines potential applications of this compound as a starting material, providing detailed protocols for its derivatization and proposing a framework for the biological evaluation of the resulting compounds.

While direct utilization of this compound as a starting material in extensive medicinal chemistry campaigns is not widely documented in publicly available literature, its structural motifs are present in various bioactive molecules. For instance, cyclopentane analogs of phencyclidine have been explored for their anticonvulsant properties. Furthermore, the synthesis of various heterocyclic systems fused to a cyclopentane ring has yielded compounds with anticancer activity. These examples highlight the potential of the cyclopentane scaffold in generating novel therapeutic agents.

Proposed Synthetic Transformations

The chemical reactivity of this compound can be exploited to generate a library of diverse derivatives. Key transformations can target the double bond of the cyclopentene ring.

Table 1: Proposed Synthetic Transformations of this compound

| Transformation | Reagents and Conditions | Product Class | Potential Therapeutic Area |

| Epoxidation | m-CPBA, CH₂Cl₂, 0 °C to rt | Phenyl-cyclopentyl epoxides | Antiviral, Anticancer |

| Dihydroxylation | OsO₄ (cat.), NMO, acetone/H₂O | Phenyl-cyclopentyl diols | Anti-inflammatory, Neuroprotective |

| Aziridination | TsN₃, Cu(acac)₂, CH₃CN | Phenyl-cyclopentyl aziridines | Anticancer, Antibacterial |

| Hydrogenation | H₂, Pd/C, Ethanol | Benzylcyclopentane | General scaffold for further functionalization |

Experimental Protocols

The following are detailed, representative protocols for the key transformations outlined above. These are proposed methodologies and may require optimization.

Protocol 1: Synthesis of (1-benzylcyclopentyl)oxirane

Objective: To synthesize the epoxide derivative of this compound.

Materials:

-

This compound (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA) (1.2 eq)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Add m-CPBA portion-wise to the stirred solution over 15 minutes.

-